molecular formula C8H9ClFNO2 B1377347 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride CAS No. 1427381-07-4

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride

Cat. No.: B1377347
CAS No.: 1427381-07-4
M. Wt: 205.61 g/mol
InChI Key: WCLGOFRCKSDYIH-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its complex properties, making it valuable for applications such as drug synthesis and material science exploration.

Scientific Research Applications

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

Target of Action

The primary target of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is the respiratory system . The compound’s interaction with this system suggests a potential role in respiratory-related processes or conditions.

Mode of Action

The specific mode of action of This compound It is known that compounds in this class can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various changes in the compound and its targets.

Biochemical Pathways

This compound: may affect biochemical pathways involving the benzylic position. For instance, it may participate in reactions at the benzylic position, which are important for synthesis

Result of Action

The molecular and cellular effects of This compound Given its potential target and mode of action, it may have effects related to the respiratory system

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. Additionally, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride typically involves the fluorination of 2-methylbenzoic acid derivatives followed by amination. The reaction conditions often include the use of superbases for deprotonation and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylbenzoic acid: A fluorobenzoic acid derivative used in similar applications.

    5-Fluoro-2-methylbenzoic acid: Another fluorinated benzoic acid with comparable properties.

    2-Amino-5-(trifluoromethoxy)benzoic acid: A compound with similar structural features and applications.

Uniqueness

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.

Properties

IUPAC Name

3-amino-5-fluoro-2-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c1-4-6(8(11)12)2-5(9)3-7(4)10;/h2-3H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGOFRCKSDYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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